![molecular formula C11H13BrN2O B2484817 5-溴-2-甲基-3-[(吡咯烷-1-基)羰基]吡啶 CAS No. 1801907-33-4](/img/structure/B2484817.png)
5-溴-2-甲基-3-[(吡咯烷-1-基)羰基]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine is a chemical compound with the molecular formula C11H13BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
科学研究应用
5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to modify their properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine typically involves the following steps:
Bromination: The starting material, 2-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Carbonylation: The brominated intermediate is then subjected to carbonylation using carbon monoxide and a suitable catalyst to introduce the carbonyl group.
Pyrrolidinylation: Finally, the carbonylated intermediate is reacted with pyrrolidine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
化学反应分析
Types of Reactions
5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
作用机制
The mechanism of action of 5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and selectivity for its target.
相似化合物的比较
Similar Compounds
5-Bromo-2-methylpyridine: Lacks the carbonyl and pyrrolidinyl groups, making it less versatile in chemical reactions.
2-Methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine: Lacks the bromine atom, which can limit its reactivity in substitution reactions.
5-Bromo-2-methyl-3-[(morpholin-1-yl)carbonyl]pyridine: Contains a morpholine group instead of pyrrolidine, which can alter its chemical and biological properties.
Uniqueness
5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine is unique due to the presence of both the bromine atom and the pyrrolidinyl carbonyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
属性
IUPAC Name |
(5-bromo-2-methylpyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-8-10(6-9(12)7-13-8)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDWTOUCXOHLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
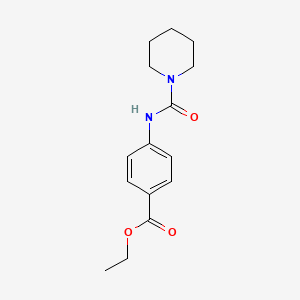

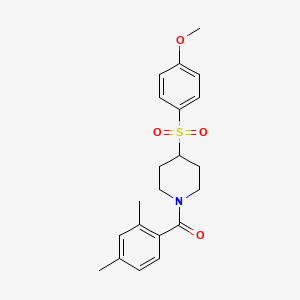

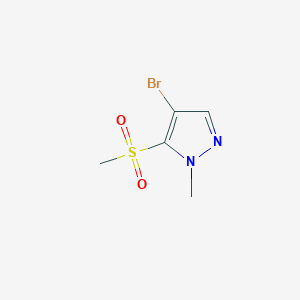
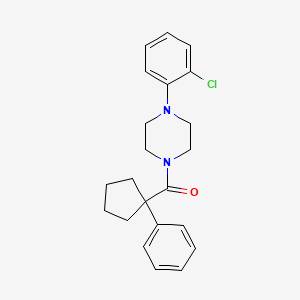

![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2484745.png)
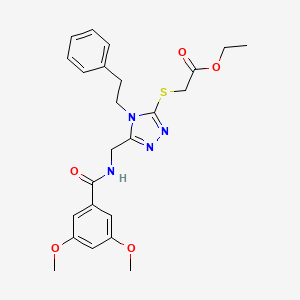
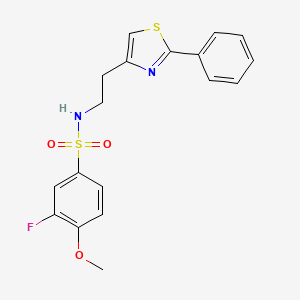
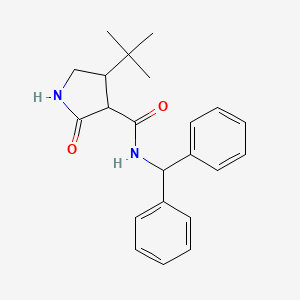
![N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2484753.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2484754.png)
![2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2484757.png)
